molecular formula C8H14ClNO2 B13493430 Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Cat. No.: B13493430
M. Wt: 191.65 g/mol
InChI Key: GUWYCNZBVLGLSZ-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a chiral spirocyclic compound with a unique bicyclo[2.3]hexane scaffold. Its molecular formula is C₁₃H₂₂Cl₂N₂, with a molecular weight of 277.24 g/mol (CAS: EN300-27122350) . The spiro structure imposes rigidity, enhancing stereochemical stability, which is advantageous in pharmaceutical applications such as drug design and synthesis of bioactive molecules. It is listed in Enamine Ltd’s Building Blocks Catalogue (2021), indicating its utility as a specialized intermediate in organic chemistry .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-aminospiro[2.3]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-6(10)8(9)5-7(8)3-2-4-7;/h2-5,9H2,1H3;1H

InChI Key

GUWYCNZBVLGLSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12CCC2)N.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Methylenecyclobutanes via Diazo Compounds

A key method involves the [1+2] cycloaddition (cyclopropanation) of ethyl (nitro) diazoacetate to 3-methylenecyclobutanecarboxylic acid methyl ester. This reaction forms a spirocyclic intermediate, 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate, which is a pivotal precursor (Fig. 1).

  • The cyclopropanation proceeds under catalytic conditions, often using metal catalysts such as Rhodium or Copper complexes, which facilitate carbene transfer from the diazo compound to the methylenecyclobutane double bond.
  • This step is stereoselective and affords the spirocyclic framework essential for the target compound.

Reduction and Hydrolysis to Access the Amino Acid

Following cyclopropanation, the nitro group in the spiro adduct is reduced to an amino group. This reduction can be achieved by catalytic hydrogenation or chemical reduction methods (e.g., using Pd/C under hydrogen atmosphere or metal hydrides).

  • Subsequent hydrolysis of the ester groups converts the methyl ester functionalities into carboxylic acids.
  • Selective hydrolysis and decarboxylation steps allow for the removal of one carboxyl group, refining the molecule to the desired amino acid structure.

Formation of the Hydrochloride Salt

The free amino acid is then converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol), improving its crystallinity and handling properties.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclopropanation Ethyl (nitro) diazoacetate, 3-methylenecyclobutanecarboxylic acid methyl ester, Rh catalyst, solvent (e.g., CH2Cl2) 80-90 Formation of 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate (adduct 3)
2 Nitro group reduction Pd/C, H2, or chemical reductants 85-95 Conversion of nitro to amino group
3 Ester hydrolysis Acidic or basic hydrolysis (e.g., HCl or NaOH aqueous) 90-95 Conversion of ester to carboxylic acid
4 Selective decarboxylation Thermal or chemical decarboxylation 70-80 Removal of one carboxyl group to yield amino acid
5 Salt formation HCl in methanol or other solvent Quantitative Formation of hydrochloride salt for stability and isolation

Alternative Synthetic Approaches and Optimization

Use of Protective Groups and Functional Group Transformations

  • Protection of the amino group as a Boc (tert-butyloxycarbonyl) derivative during intermediate stages allows for selective reactions without undesired side reactions.
  • Mesylation followed by azide substitution and catalytic hydrogenolysis has been employed in related bicyclic amino acid syntheses to introduce the amino functionality with high yield and purity.
  • Oxidation of primary alcohols to carboxylic acids using RuCl3/NaIO4 mixtures has been demonstrated to efficiently convert intermediates into the desired acid derivatives.

Hydrogenation Conditions

  • Homogeneous hydrogenation with triphenylphosphine-rhodium complexes has been attempted but often results in low conversion and poor stereoselectivity.
  • Heterogeneous hydrogenation using palladium on carbon in solvents such as methanol, ethyl acetate, or dichloromethane achieves high yields (95-98%) and better stereocontrol.

Research Discoveries and Analytical Characterization

  • X-ray crystallography has been used to confirm the stereochemistry and structure of key intermediates and final products.
  • NMR spectroscopy (1H, 13C, COSY, HSQC, ROESY) provides detailed insight into proton environments, confirming the formation of the spirocyclic ring system and the presence of amino and carboxylate groups.
  • High-resolution mass spectrometry and elemental analysis further validate the molecular formula and purity.

Summary Table of Key Intermediates and Their Analytical Data

Compound Description Key Analytical Data Reference
1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate Spiro adduct from cyclopropanation NMR, X-ray crystallography
Amino-spirohexane dicarboxylate Reduced nitro intermediate 1H NMR: NH at ~6.3 ppm; 13C NMR consistent
Methyl 1-aminospiro[2.3]hexane-1-carboxylate Final amino acid methyl ester hydrochloride salt Melting point, NMR, MS

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure restricts conformational flexibility, allowing for a more precise alignment of pharmacophoric groups, which enhances binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride C₁₃H₂₂Cl₂N₂ 277.24 EN300-27122350 Spiro[2.3]hexane core with ester and amine groups; rigid bicyclic system.
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₃ClNO₂ 191.7 1638772-04-9 Bicyclo[2.1.1]hexane scaffold; lacks spiro junction but retains ester and amine groups.
5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride C₆H₁₀ClNO₂ 163.60 1955498-09-5 Spiro[2.3]hexane core with carboxylic acid instead of ester; nitrogen in the azaspiro ring.
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 1221795-91-0 Azabicyclo[3.1.0]hexane system; nitrogen in the bridgehead; chiral center at C1.
Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 179022-43-6 Cyclopentane ring with ester and amine groups; flexible structure compared to spiro systems.

Biological Activity

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a spirocyclic structure that imparts conformational rigidity, influencing its interaction with biological targets. The presence of the amine and carboxylate functional groups suggests potential for various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Hydrolysis : The ester group can undergo hydrolysis to release the carboxylic acid, which may interact with enzymes and receptors involved in metabolic pathways.
  • Binding Affinity : The spiro structure contributes to a unique three-dimensional arrangement, enhancing binding affinity to target proteins compared to linear analogs.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain under investigation.
  • Cytotoxicity : Some studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in cancer therapy .
  • Neuroprotective Effects : Investigations into neuroprotective properties are ongoing, with initial results suggesting an ability to modulate neuroinflammatory responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against related compounds:

Compound NameStructural FeaturesBiological Activity
Spiro[2.3]hexane-5-carboxylic acidLinear structureModerate antimicrobial activity
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acidDicarboxylic acidEnhanced cytotoxicity
Methyl spiro[2.3]hexane-5-carboxylateEster functional groupLimited data on biological activity

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Neuroprotection Research : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cells, pointing towards its neuroprotective capabilities.

Q & A

Q. What are the primary synthetic routes for Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves spirocyclic ring formation via cyclopropanation or photochemical [2+2] reactions. For example, analogous bicyclic systems are synthesized using Cu(I)/secondary amine catalysts to achieve high enantioselectivity in cyclopropane formation . Reaction optimization includes controlling temperature (e.g., reflux in methanol) and solvent polarity to stabilize intermediates. Industrial-scale methods may employ continuous flow reactors to enhance reproducibility .

Synthetic MethodCatalyst/ReagentsYield (%)Purity (%)
CyclopropanationCu(I)/amine75–85>95
PhotochemicalUV light, 1,5-diene60–7090–95

Q. How is the structural uniqueness of this compound validated, and what analytical techniques are critical for characterization?

Key techniques include:

  • NMR spectroscopy : To confirm spirocyclic connectivity and amine/carboxylate functional groups.
  • X-ray crystallography : Resolves stereochemistry and bond angles in the spiro[2.3]hexane core .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₄ClNO₃) and isotopic patterns . Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate conformational flexibility or impurities, requiring iterative purification .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

As a hydrochloride salt, it exhibits high solubility in polar solvents (e.g., water, methanol) but degrades under prolonged exposure to light or acidic/basic conditions. Stability studies recommend storage at 2–8°C in amber vials, with periodic HPLC monitoring for decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

Discrepancies often arise from assay variability (e.g., cell line sensitivity) or structural modifications. For example, replacing the methyl ester with an ethyl group in analogs alters pharmacokinetics and target binding . Systematic comparison using standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity MTT) is critical. Meta-analysis of PubChem bioassay data (AID 743255) shows a 10-fold difference in aromatase inhibition between spiro and non-spiro analogs .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model its binding to enzymes like cytochrome P450. The spirocyclic core’s rigidity favors hydrophobic pocket insertion, while the amine group forms hydrogen bonds with catalytic residues . QSAR models highlight logP and polar surface area as predictors of blood-brain barrier penetration .

Q. How can reaction byproducts be minimized during large-scale synthesis, and what analytical methods detect trace impurities?

Byproducts like open-chain intermediates or diastereomers form due to incomplete ring closure. Strategies include:

  • In-line FTIR monitoring : Detects residual reactants in real-time .
  • Chiral HPLC : Resolves enantiomeric impurities (<0.1% detection limit) .
  • DoE (Design of Experiments) : Optimizes catalyst loading and temperature to suppress side reactions .
Impurity TypeSourceMitigation Strategy
DiastereomersStereochemical leakageChiral catalyst optimization
Open-chainIncomplete cyclizationExtended reaction time

Q. What are the mechanistic implications of this compound’s spirocyclic structure in modulating enzyme activity?

The spiro[2.3]hexane framework imposes torsional strain, enhancing binding affinity to rigid enzyme pockets. For example, in aromatase inhibition, the amine group coordinates with the heme iron, while the carboxylate stabilizes a high-spin state in the active site . Comparative studies with bicyclo[2.2.2]octane analogs show 30% lower IC₅₀ due to reduced conformational adaptability .

Methodological Considerations

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yield .
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO for stock solutions) to minimize batch-to-batch variability .

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